4-(1H-pyrazol-1-yl)benzoyl chloride
Overview
Description
“4-(1H-pyrazol-1-yl)benzoyl chloride” is a chemical compound with the molecular formula C10H7ClN2O and a molecular weight of 206.63 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “4-(1H-pyrazol-1-yl)benzoyl chloride” is1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H
. This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“4-(1H-pyrazol-1-yl)benzoyl chloride” is a solid at ambient temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antileishmanial Applications
The compound has been used in the synthesis of 4-(1H-pyrazol-1-yl)benzenesulfonamides, which have shown promising antileishmanial activity. Experimental data indicated an active profile for some of these compounds against Leishmania infantum and Leishmania amazonensis . The profile of two compounds against L. infantum was similar to that of pentamidine, but with lower cytotoxicity .
Anti-inflammatory Activity
The compound has been used in the synthesis of novel heterocyclic chalcones, some of which have shown potential anti-inflammatory activity .
Chemotherapeutic Applications
Some derivatives of the compound have shown potential as chemotherapeutic agents for the treatment of hepatocellular carcinoma (HCC). They caused cell cycle arrest at the G2/M phase and induced apoptotic cell death .
Antibacterial Applications
The pyrazole scaffold, which includes the 4-(1H-pyrazol-1-yl)benzoyl chloride, has been associated with noteworthy antibacterial properties .
Analgesic Applications
The pyrazole scaffold has also been associated with analgesic properties .
Anticonvulsant Applications
The pyrazole scaffold has been associated with anticonvulsant properties .
Anthelmintic Applications
The pyrazole scaffold has been associated with anthelmintic properties .
Antioxidant Applications
The pyrazole scaffold has been associated with antioxidant properties .
Safety and Hazards
“4-(1H-pyrazol-1-yl)benzoyl chloride” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mechanism of Action
Benzoyl chlorides
are a type of acyl chloride. They are reactive substances used in organic synthesis, particularly in the production of peroxides, esters, and amides .
Pyrazoles
are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
4-pyrazol-1-ylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10(14)8-2-4-9(5-3-8)13-7-1-6-12-13/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDHZXQMHIQHSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380111 | |
Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1H-pyrazol-1-yl)benzoyl chloride | |
CAS RN |
220461-83-6 | |
Record name | 4-(1H-pyrazol-1-yl)benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(1H-Pyrazol-1-yl)benzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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